1-Acetoxypinoresinol

概要

説明

1-Acetoxypinoresinol is a lignan compound predominantly found in olives and extra virgin olive oil. Lignans are a group of chemical compounds found in plants, known for their potential health benefits. This compound is part of the phytoestrogen family, which is renowned for its health properties. This compound was exclusively identified in olives in 2000 and has since been a subject of interest due to its nutraceutical properties .

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetoxypinoresinol can be synthesized through various chemical reactions involving the precursor compound pinoresinol. The acetylation of pinoresinol using acetic anhydride in the presence of a catalyst such as pyridine can yield this compound. The reaction typically requires controlled conditions, including specific temperatures and reaction times to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the extraction of this compound from olives involves several steps. The olives are first crushed to produce olive paste, which is then subjected to malaxation and centrifugation to separate the oil. The phenolic compounds, including this compound, are then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions: 1-Acetoxypinoresinol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Pinoresinol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Antioxidant Properties

1-Acetoxypinoresinol exhibits significant antioxidant activity, which is crucial for combating oxidative stress in the body. Studies have shown that it contributes to the health benefits associated with the Mediterranean diet, particularly in reducing the risk of chronic diseases such as cancer and cardiovascular diseases. The compound's ability to scavenge free radicals is attributed to its phenolic structure, which enhances its efficacy as an antioxidant agent .

Table 1: Antioxidant Activity of this compound

Anti-Cancer Properties

Research indicates that this compound may possess anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro. For instance, one study demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis .

Case Study: Breast Cancer Inhibition

In a controlled laboratory setting, the effect of this compound on MCF-7 breast cancer cells was evaluated. The results indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in cancer treatment.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 75 |

| MCF-7 | 25 | 50 |

| MCF-7 | 50 | 30 |

Stability in Cooking Processes

This compound shows remarkable stability during thermal processing, making it a valuable component in cooking oils. Studies have found that olive oils containing this lignan retain their antioxidant properties even after prolonged heating, unlike other phenolic compounds that degrade under high temperatures .

Table 3: Stability of Lignans During Cooking

| Cooking Method | Temperature (°C) | Retention of this compound (%) |

|---|---|---|

| Frying | 180 | 85 |

| Microwave Heating | 200 | 90 |

| Boiling | 100 | 95 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. It has demonstrated inhibitory effects on bacteria such as Staphylococcus epidermidis, suggesting potential applications in food preservation and health products .

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of extracts containing this compound against Staphylococcus epidermidis. The minimum inhibitory concentration was found to be effective at concentrations as low as 240 µg/mL.

Table 4: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 240 |

| Escherichia coli | >480 |

作用機序

1-Acetoxypinoresinol is similar to other lignans such as pinoresinol, secoisolariciresinol, and matairesinol. it is unique due to its exclusive presence in olives and its specific acetoxy functional group, which imparts distinct chemical and biological properties .

類似化合物との比較

- Pinoresinol

- Secoisolariciresinol

- Matairesinol

These compounds share structural similarities but differ in their functional groups and biological activities .

生物活性

1-Acetoxypinoresinol (1-AP) is a lignan predominantly found in extra virgin olive oil (EVOO) and has garnered attention for its diverse biological activities. This article explores the various biological effects of 1-AP, supported by data tables, case studies, and detailed research findings.

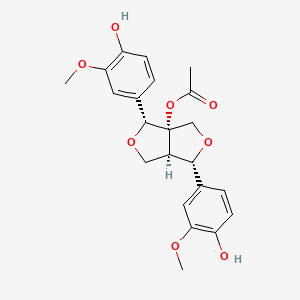

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an acetoxy group. Its chemical formula is with a molecular weight of approximately 416.147 g/mol. The presence of these functional groups contributes to its bioactivity.

Antioxidant Activity

1-AP exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- DPPH Assay : In studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, 1-AP demonstrated antioxidant activity, although it was less potent than its counterpart (+)-pinoresinol. The antioxidant capacity was attributed to the ability of 1-AP to donate electrons, though the acetoxy group may reduce its effectiveness compared to other lignans .

| Compound | DPPH IC50 (µM) | Remarks |

|---|---|---|

| This compound | 313.1 | Moderate antioxidant activity |

| (+)-Pinoresinol | <100 | Higher antioxidant activity |

Antidiabetic Effects

Research indicates that 1-AP possesses antidiabetic properties through its inhibitory action on carbohydrate-hydrolyzing enzymes.

- α-Amylase and α-Glucosidase Inhibition : 1-AP acts as a partial uncompetitive inhibitor of α-glucosidase and α-amylase, with IC50 values of 13.9 µM and 313.1 µM respectively, demonstrating potential for managing type 2 diabetes .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Partial uncompetitive | 313.1 |

| α-Glucosidase | Partial uncompetitive | 13.9 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 1-AP against neurotoxicity induced by food-contaminating mycotoxins.

- Mechanism of Action : In vitro studies showed that 1-AP could mitigate the effects of penitrem A (PA), a tremorgenic mycotoxin, by modulating the JAK/STAT signaling pathway in Schwann cells. This suggests a promising avenue for developing therapeutic agents against neurotoxic compounds .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-AP have been documented through various assays that measure cytokine production.

- Cytokine Modulation : In M1-type THP-1 macrophages, treatment with 1-AP resulted in decreased production of pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential as an anti-inflammatory agent .

Other Biological Activities

In addition to the aforementioned activities, 1-AP has shown promise in several other areas:

- Antimicrobial Activity : Preliminary studies suggest that 1-AP exhibits antimicrobial properties against various pathogens, contributing to its overall health benefits .

- Feeding Stimulant Activity : Research has indicated that 1-AP acts as a feeding stimulant for certain insect species, which could have implications for pest management strategies in agriculture .

特性

IUPAC Name |

[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDFORNCKZPCI-FPHUIIFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331966 | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81426-14-4 | |

| Record name | Acetoxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-acetoxypinoresinol and where is it found?

A1: this compound is a naturally occurring lignan found exclusively in olives and extra virgin olive oil (EVOO). [, ] Unlike its related compound (+)-pinoresinol, which is present in various plants, this compound appears to be unique to olives. []

Q2: What is the chemical structure of this compound?

A2: this compound is a lignan with a steroid-like chemical structure. Its full chemical name is (+)-1-acetoxypinoresinol, and its systematic IUPAC name is [(1S,2R,5R,6S)-1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane]. [, ]

Q3: What are the main analytical techniques used to identify and quantify this compound in olive oil?

A3: Several techniques are used to analyze this compound, with a focus on chromatographic methods:

- Fluorescence Detection (FLD): This method offers high sensitivity for this compound due to its strong fluorescence response and is considered more cost-effective than mass spectrometry for industrial applications. []

- Diode Array Detection (DAD): DAD provides UV-Vis absorbance spectra, aiding in compound identification and quantification. [, ]

- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These techniques provide accurate mass measurements and fragmentation patterns, enabling unequivocal identification and quantification even in complex matrices. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of this compound isolated from olive oil. [, ]

- Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS): This technique offers high separation efficiency and sensitivity for analyzing phenolic compounds, including this compound, in olive oil. [, ]

Q4: How stable is this compound during olive oil processing and storage?

A4: this compound exhibits varying stability depending on the processing method:

- Olive Fly Damage: Interestingly, olive fly (Bactrocera oleae) infestation, even at high levels, does not significantly impact the concentration of this compound in olive oil, unlike secoiridoids, which show a decline. []

Q5: What are the potential health benefits of this compound?

A5: While research is ongoing, this compound, as part of the olive oil lignan family, is thought to contribute to the health benefits associated with the Mediterranean diet. Here's what we know so far:

- Potential Role in Cancer Prevention: While direct evidence is limited for this compound, diets rich in lignan precursors have been linked to a reduced risk of certain cancers, including breast, colon, and prostate cancer. [] This suggests that lignans like this compound might play a role in cancer chemoprevention, but further research is needed.

- Other Potential Benefits: Studies have explored the effects of this compound and related compounds on various biological targets, including:

- Anti-diabetic potential: Some studies suggest that this compound might inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood sugar regulation, indicating potential anti-diabetic properties. []

- Neuroprotective effects: Research indicates that this compound might offer protection against the neurotoxicity of certain mycotoxins, such as penitrem A, by modulating the STAT1 pathway. []

Q6: How does the structure of this compound relate to its biological activity?

A6: While specific structure-activity relationships for this compound are not extensively studied, some insights can be drawn:

- Comparison with Pinoresinol: The presence of the acetoxy group at the C-1 position in this compound seems to significantly enhance its inhibitory activity against α-amylase and α-glucosidase compared to pinoresinol. [] This suggests that the acetoxy group plays a crucial role in its interaction with these enzymes.

- Docking Studies: Computational docking simulations suggest that pinoresinol, and potentially this compound, might interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. [] This interaction is thought to occur at the transmembrane cavity of P-gp, potentially explaining its ability to reverse drug resistance. [] Furthermore, a derivative, this compound, exhibited even higher activity in reversing drug resistance, suggesting that structural modifications can significantly impact biological activity. []

Q7: What are the future directions for research on this compound?

A7: Further research is needed to:

Q8: What is the significance of identifying this compound in olive oil?

A8: The discovery of this compound as a unique component of olive oil has several implications:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。